molecular formula C4H10N2O2S B3041912 1,2,5-Thiadiazepane 1,1-dioxide CAS No. 410545-38-9

1,2,5-Thiadiazepane 1,1-dioxide

Cat. No.: B3041912
CAS No.: 410545-38-9
M. Wt: 150.2 g/mol
InChI Key: XDQLPJWKJFFSFI-UHFFFAOYSA-N
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Description

1,2,5-Thiadiazepane 1,1-dioxide is a heterocyclic compound that belongs to the class of sultams. Sultams are cyclic sulfonamides known for their significant biological activity and utility in medicinal chemistry. The structure of this compound consists of a seven-membered ring containing sulfur, nitrogen, and oxygen atoms, which imparts unique chemical properties to the compound .

Scientific Research Applications

1,2,5-Thiadiazepane 1,1-dioxide has a wide range of scientific research applications:

Safety and Hazards

Specific safety and hazard information for 1,2,5-Thiadiazepane 1,1-dioxide was not found in the retrieved papers. For detailed safety data, it is recommended to refer to material safety data sheets (MSDS) from reliable sources .

Future Directions

The future research directions involving 1,2,5-Thiadiazepane 1,1-dioxide could include further exploration of its synthesis methods, reactivity, and potential applications in the construction of functional molecular materials . The development of new methodologies to synthesize various sultams libraries for high throughput screening (HTS) is also a promising area of research .

Preparation Methods

The synthesis of 1,2,5-thiadiazepane 1,1-dioxide can be achieved through various methods. One notable approach involves a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This method utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy. The optimized protocol in MACOS allows for the scale-out and library production of 1,2,5-thiadiazepane 1,1-dioxides using a multicapillary flow reactor .

Another method involves the automated synthesis of a library of triazolated 1,2,5-thiadiazepane 1,1-dioxides via a double aza-Michael strategy. This approach employs a Chemspeed Accelerator (SLT-100) automated parallel synthesis platform, culminating in the successful preparation of numerous products .

Chemical Reactions Analysis

1,2,5-Thiadiazepane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazepanes .

Comparison with Similar Compounds

1,2,5-Thiadiazepane 1,1-dioxide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and biological properties compared to other sultams and thiadiazoles .

Conclusion

This compound is a versatile and valuable compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a promising candidate for various scientific research and industrial applications.

Properties

IUPAC Name

1,2,5-thiadiazepane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c7-9(8)4-3-5-1-2-6-9/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQLPJWKJFFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-[(vinylsulfonyl)amino]ethanaminium chloride (1.17 g, 6.24 mmol) in methanol (50 ml) at room temperature, was treated with triethylamine (0.87 mL, 6.24 mmol) and then stirred for 28 hr. Silica gel (10 g) was added to the solution. The solvent was evaporated in vacuo and the remaining silica gel was applied to a column of silica gel and chromatographed eluting with 4% ammonium hydroxide in acetonitrile to afford the title compound as an oil.
Name
2-[(vinylsulfonyl)amino]ethanaminium chloride
Quantity
1.17 g
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reactant
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0.87 mL
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,5-Thiadiazepane 1,1-dioxide
Reactant of Route 2
1,2,5-Thiadiazepane 1,1-dioxide
Reactant of Route 3
1,2,5-Thiadiazepane 1,1-dioxide
Reactant of Route 4
1,2,5-Thiadiazepane 1,1-dioxide
Reactant of Route 5
1,2,5-Thiadiazepane 1,1-dioxide
Reactant of Route 6
1,2,5-Thiadiazepane 1,1-dioxide

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